Cas no 43142-76-3 (ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate)

エチル5-クロロ-3-ホルミル-1H-インドール-2-カルボキシレートは、高純度の有機中間体であり、医薬品や農薬の合成において重要な役割を果たします。この化合物は、インドール骨格にクロロ基とホルミル基が導入された特異な構造を持ち、多様な化学反応に利用可能です。特に、求電子置換反応や縮合反応における反応性の高さが特徴で、複雑なヘテロ環化合物の構築に優れた性能を発揮します。高い結晶性と安定性を兼ね備えており、実験室規模から工業生産まで幅広く応用可能です。また、精密有機合成における出発物質としての有用性も確認されています。

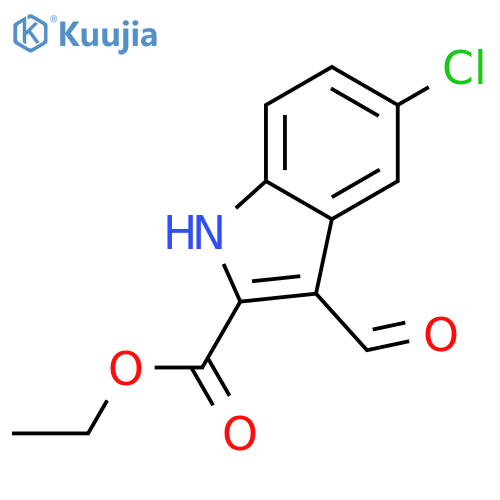

43142-76-3 structure

商品名:ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

CAS番号:43142-76-3

MF:C12H10ClNO3

メガワット:251.665702342987

MDL:MFCD02257705

CID:325387

PubChem ID:4410568

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-2-carboxylicacid, 5-chloro-3-formyl-, ethyl ester

- 5-CHLORO-3-FORMYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER

- Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

- 5-chloro-3-formyl-indole-2-carboxylic acid ethyl ester

- ethyl 3-formyl-5-chloro-indole-2-carboxylate

- ethyl 5-chloro-3-formylindole-2-carboxylate

- F2113-0049

- ethyl5-chloro-3-formyl-1H-indole-2-carboxylate

- BB 0249878

- 5-Chloro-3-formyl-1H-indole-2-carboxylic acid ethyl ester

- A826178

- AKOS001476247

- EN300-240228

- AB11648

- FT-0745621

- SCHEMBL1503856

- E76329

- 43142-76-3

- 5-chloro-3-formylindole-2-carboxylic acid ethyl ester

- DTXSID90402973

- MFCD02257705

- JSJQTSYYPLBOFH-UHFFFAOYSA-N

- VS-07148

- BBL021911

- STK894628

- DB-070407

- ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

-

- MDL: MFCD02257705

- インチ: InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3

- InChIKey: JSJQTSYYPLBOFH-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C=O)C2=C(C=CC(=C2)Cl)N1

計算された属性

- せいみつぶんしりょう: 251.03500

- どういたいしつりょう: 251.035

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 59.2A^2

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 458.0±45.0 °C at 760 mmHg

- フラッシュポイント: 230.8±28.7 °C

- 屈折率: 1.662

- PSA: 59.16000

- LogP: 2.81050

- じょうきあつ: 0.0±1.1 mmHg at 25°C

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142910-250mg |

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate |

43142-76-3 | 98% | 250mg |

¥166.00 | 2024-05-13 | |

| abcr | AB383828-5 g |

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate |

43142-76-3 | 5g |

€756.00 | 2023-04-25 | ||

| Enamine | EN300-240228-10.0g |

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate |

43142-76-3 | 95% | 10.0g |

$1043.0 | 2024-06-19 | |

| Life Chemicals | F2113-0049-0.25g |

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate |

43142-76-3 | 95%+ | 0.25g |

$105.0 | 2023-09-06 | |

| abcr | AB383828-1g |

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate; . |

43142-76-3 | 1g |

€314.00 | 2025-02-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142910-1g |

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate |

43142-76-3 | 98% | 1g |

¥425.00 | 2024-05-13 | |

| Chemenu | CM146551-1g |

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate |

43142-76-3 | 95% | 1g |

$*** | 2023-03-31 | |

| TRC | C360255-1g |

5-Chloro-3-formyl-1h-indole-2-carboxylic acid ethyl ester |

43142-76-3 | 1g |

$ 293.00 | 2023-04-18 | ||

| Life Chemicals | F2113-0049-1g |

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate |

43142-76-3 | 95%+ | 1g |

$156.0 | 2023-09-06 | |

| Chemenu | CM146551-5g |

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate |

43142-76-3 | 95% | 5g |

$354 | 2021-08-05 |

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

43142-76-3 (ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate) 関連製品

- 128942-88-1(Diethyl 1H-indole-2,3-dicarboxylate)

- 18450-26-5(Methyl 3-formyl-1H-indole-2-carboxylate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:43142-76-3)ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

清らかである:99%

はかる:5g

価格 ($):202.0